3-Pyridinol, 2,5-difluoro-
Description
3-Pyridinol, 2,5-difluoro- is a fluorinated derivative of pyridinol, where fluorine atoms occupy the 2- and 5-positions on the pyridine ring, and a hydroxyl group is located at the 3-position. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and material science. Fluorine’s electron-withdrawing nature enhances the acidity of the hydroxyl group and influences intermolecular interactions, such as hydrogen bonding and lipophilicity .
Properties
IUPAC Name |
2,5-difluoropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFMQNCCKSREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313314 | |
| Record name | 2,5-Difluoro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354746-55-6 | |
| Record name | 2,5-Difluoro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354746-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Pyridinol, 2,5-difluoro-, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, often around 145°C to 190°C, to achieve high yields and purity .
Industrial Production Methods
Industrial production of 3-Pyridinol, 2,5-difluoro- follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of readily available starting materials, efficient fluorinating agents, and controlled reaction conditions to ensure high yield and product quality. The scalability of the process makes it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2,5-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Cesium fluoride, potassium fluoride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-Pyridinol, 2,5-difluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2,5-difluoro- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The compound can act as an antioxidant, trapping free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Physicochemical Properties
Fluorination significantly alters molecular properties. Below is a comparative analysis of key parameters:
*Hypothetical data for 2,5-difluoro-3-pyridinol inferred from analogs. †Estimated based on fluorinated analogs (e.g., 3,5-difluorobenzenesulfonamide ). ‡Fluorine’s electron-withdrawing effect lowers pKa compared to parent 3-pyridinol .
Key Observations:
- Acidity: Fluorine substitution increases the acidity of the hydroxyl group. The parent 3-pyridinol has a pKa of 4.79, while 2,5-difluoro-3-pyridinol is estimated to have a pKa of ~3.8–4.2, comparable to phenolic derivatives like 2-bromo-4,5-difluorophenol .
- Bond Dissociation Enthalpy (BDE): The O–H BDE of 3-pyridinol analogs increases with fluorination (83.2 kcal/mol for 3-pyridinol vs. 83.7 kcal/mol for a pyrimidinol analog) , suggesting enhanced radical stability.
- Ionization Potential (IP): Fluorination raises IP values (176.2 kcal/mol for 3-pyridinol vs. 184.7 kcal/mol for its fluorinated analog) , indicating greater resistance to oxidation.
Structural and Functional Comparisons
- 3-Pyridinol vs. 2,5-Difluoro-3-pyridinol: The addition of fluorine at positions 2 and 5 increases electron deficiency, making the compound more reactive in electrophilic substitutions. This contrasts with 3-hydroxypyridine, which participates readily in hydrogen bonding .
- Halogenated Pyridines : Compounds like 2,3-difluoro-5-chloropyridine exhibit similar electronic effects but lack the hydroxyl group, reducing their solubility in polar solvents.
- Sulfur-Containing Analogs: 2-(Methylthio)-3-pyridinol shows lower acidity (pKa ~6–7) due to sulfur’s electron-donating nature, contrasting with fluorine’s electron withdrawal.
Biological Activity
3-Pyridinol, 2,5-difluoro- is a fluorinated derivative of pyridine that has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Pyridinol, 2,5-difluoro- is CHFNO, with a CAS registry number of 1354746-55-6. The compound features two fluorine atoms at the 2 and 5 positions of the pyridine ring, which significantly influences its biological activity compared to non-fluorinated analogs. The presence of fluorine often enhances pharmacokinetics and bioavailability, making such compounds valuable in drug design.
Synthesis
The synthesis of 3-Pyridinol, 2,5-difluoro- typically involves multi-step organic reactions that introduce fluorine atoms into the pyridine structure. Common methods include:
- Fluorination Reactions : Utilizing agents like potassium fluoride in polar aprotic solvents.
- Diazotization : Employing diaminopyridines to yield difluoropyridines through controlled reactions .
Antimicrobial Properties
Research indicates that fluorinated pyridines exhibit enhanced antibacterial activity. A study highlighted that compounds similar to 3-Pyridinol, including those with pyridine rings, showed significant antibacterial effects against various Gram-positive bacteria. The introduction of fluorine was found to improve binding affinity to bacterial targets and enhance penetration through biofilms .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Linezolid | S. pneumoniae | 1 µg/mL |
| 3-Pyridinol | S. pneumoniae | 0.5 µg/mL |
| Fluorinated Analog | Staphylococcus aureus | 0.25 µg/mL |
The mechanism by which 3-Pyridinol, 2,5-difluoro- exerts its biological effects is primarily through interaction with specific enzyme targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2,5-difluoro-3-pyridinol derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated pyridines often employs Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, Pd-catalyzed coupling with boronic acids (e.g., Scheme 3 in ) requires precise control of solvents (MeCN/water mixtures) and bases (Na₂CO₃ or Cs₂CO₃) to optimize yields (35–60%). Fluorine substituents at the 2- and 5-positions increase steric and electronic challenges, necessitating higher temperatures (100°C) and stabilizing ligands like TPPTS .
- Critical Parameter : Use of Pd(OAc)₂ with TPPTS enhances regioselectivity for fluorine retention during coupling.
Q. How can UV-Vis and fluorescence spectroscopy resolve tautomeric behavior in 2,5-difluoro-substituted compounds?
- Methodological Answer : Solvent-dependent UV-Vis and fluorescence studies (e.g., methanol vs. DMSO) reveal tautomerization dynamics. For 2,5-difluoro derivatives, emission spectra show solvent-specific shifts due to intramolecular proton transfer (). For example, fluorescence intensity in DMSO is quenched compared to chloroform, suggesting solvent polarity stabilizes specific tautomers .
- Protocol : Measure excitation/emission spectra at λex = 300–400 nm and λem = 400–600 nm. Compare Stokes shifts across solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
